1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
2-thiophen-2-yl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c18-13(10-12-2-1-9-19-12)16-6-3-11(4-7-16)17-8-5-14-15-17/h1-2,5,8-9,11H,3-4,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFUEVJMFRRHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Piperidine Ring: This can be synthesized through a reductive amination reaction involving a ketone and an amine.
Coupling with Thiophene: The final step might involve coupling the triazole-piperidine intermediate with a thiophene derivative using a suitable coupling reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Thiophene sulfoxides, thiophene sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural components suggest potential applications in drug development, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Research has indicated that compounds containing triazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. The triazole ring is known for its ability to disrupt the synthesis of nucleic acids in microorganisms, while piperidine enhances the lipophilicity of the molecule, potentially improving membrane penetration .
Anticancer Properties
Studies have suggested that triazole-containing compounds may inhibit cancer cell proliferation. The incorporation of piperidine can enhance the selectivity of these compounds towards cancer cells. For example, research has demonstrated that certain triazole-piperidine derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
Agricultural Applications
The compound’s potential extends to agricultural science, where it may serve as a fungicide or herbicide. The thiophene moiety is particularly relevant due to its known activity against plant pathogens.
Fungicidal Activity
Compounds similar to 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone have been evaluated for their fungicidal properties. The triazole ring is effective in inhibiting ergosterol biosynthesis in fungi, making it a valuable scaffold for developing new antifungal agents .
Material Science
The unique chemical structure of this compound also allows for applications in material science, particularly in the development of polymers or nanomaterials.
Polymer Chemistry
The incorporation of triazole and thiophene units into polymer matrices can enhance the thermal stability and electrical conductivity of the materials. Research indicates that polymers derived from such compounds could be used in electronic devices or sensors due to their improved charge transport properties .
Case Study 1: Antimicrobial Evaluation
A study synthesized various derivatives of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Cancer Cell Apoptosis
Another research project focused on the anticancer effects of triazole-piperidine derivatives. The study found that specific compounds caused significant apoptosis in breast cancer cell lines through caspase activation pathways. This suggests that further development could lead to promising therapeutic options for cancer treatment .
Mechanism of Action
The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring could participate in hydrogen bonding, while the piperidine and thiophene rings might contribute to hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-phenylethanone: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs. This uniqueness can influence its reactivity and interactions in various applications.
Biological Activity
The compound 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic molecule that incorporates a triazole and thiophene moiety, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of triazole-containing compounds typically involves the use of click chemistry, particularly the azide-alkyne cycloaddition reaction. The target compound can be synthesized by reacting a suitable piperidine derivative with an appropriate thiophene and a triazole precursor. The following general reaction scheme outlines this process:
Antimicrobial Activity
Research indicates that compounds containing triazole and thiophene rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various triazole derivatives against bacterial strains using disk diffusion methods. The results showed that compounds similar to the target molecule demonstrated promising antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Triazoles have been recognized for their anticancer properties. A recent investigation into thiophene-linked triazoles revealed that certain derivatives exhibited strong antiproliferative activity against various cancer cell lines. For instance, compounds with similar structures to our target compound were shown to inhibit the growth of colon carcinoma and breast cancer cell lines with IC50 values in the micromolar range .
Anti-inflammatory and Antioxidant Properties
Compounds with triazole and thiophene functionalities also display anti-inflammatory and antioxidant activities. Studies have shown that such compounds can effectively reduce oxidative stress markers in vitro, suggesting potential applications in treating inflammatory diseases .
The biological activities of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors, particularly in pathways related to cell proliferation and inflammation.
- Interaction with Cellular Targets : The compound may interact with specific receptors or enzymes involved in disease processes, leading to altered cellular responses.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Antibacterial Efficacy : A study demonstrated that a related triazole derivative significantly inhibited Staphylococcus aureus growth, showcasing its potential as an antibiotic candidate .
- Anticancer Research : Another investigation reported that a thiophene-linked triazole derivative induced apoptosis in cancer cells through caspase activation pathways .
Q & A
Q. Basic Characterization
- X-ray crystallography (e.g., Monoclinic P21/c system) resolves the 3D arrangement of the triazole-piperidine-thiophene scaffold, confirming bond lengths (e.g., C–N in triazole: ~1.34 Å) and dihedral angles .
- NMR spectroscopy :
- ¹H NMR : Thiophene protons appear as doublets near δ 7.2–7.5 ppm; triazole protons resonate at δ 7.8–8.1 ppm.
- ¹³C NMR : Carbonyl (C=O) signals at ~200 ppm, with piperidine carbons at 40–60 ppm.
- IR spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C–N (~1250 cm⁻¹) .
What functional group reactivities are critical for modifying this compound’s derivatives?
Q. Advanced Reactivity Analysis
- Triazole ring : Susceptible to electrophilic substitution (e.g., halogenation) at the N1 position.
- Thiophene : Undergoes electrophilic substitution (e.g., sulfonation, nitration) at the 5-position due to electron-rich π-system.
- Piperidine nitrogen : Participates in alkylation or acylation reactions to introduce substituents (e.g., methyl, acetyl groups) .
- Ethanone carbonyl : Reducible to alcohol (NaBH₄) or convertible to hydrazones (hydrazine hydrate) .
How can synthesis yields be optimized for scale-up, and what variables are most sensitive?
Q. Advanced Process Optimization
- Catalyst loading : Cu(I) catalysts in CuAAC require precise stoichiometry (1–5 mol%) to avoid side reactions.
- Solvent polarity : PEG-400 enhances solubility of intermediates, reducing reaction time by 30% compared to ethanol .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of heat-sensitive intermediates.
- Workup : TLC monitoring (silica gel, ethyl acetate/hexane) ensures reaction completion before quenching .
How can computational methods predict the biological activity of derivatives?
Q. Advanced Computational Design
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., kinases, GPCRs). For example, derivatives with extended π-systems (e.g., benzofuran) show improved docking scores (~−9.1 kcal/mol) due to hydrophobic interactions .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
How should contradictory spectral data between studies be resolved?
Q. Advanced Data Analysis
- Control experiments : Replicate synthesis under reported conditions to isolate discrepancies (e.g., solvent purity).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., diastereomers).
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when elemental analysis conflicts with NMR .
What methods ensure purity for in vitro biological assays?
Q. Basic Purity Assessment
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm); purity ≥95% required.
- Melting point analysis : Sharp melting ranges (±2°C) indicate crystallinity.
- Elemental analysis : C, H, N content within 0.4% of theoretical values .
How can substituent modifications enhance target selectivity?
Q. Advanced Derivative Design
- Piperidine substitution : Introducing electron-withdrawing groups (e.g., –NO₂) at the 4-position increases metabolic stability.
- Thiophene functionalization : Adding –CF₃ groups improves lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration .
- Triazole alkylation : Methyl groups reduce steric hindrance, improving binding pocket fit .
What strategies mitigate solubility challenges in aqueous assays?
Q. Advanced Formulation
- Salt formation : Hydrochloride salts improve water solubility by 10-fold (e.g., from 0.1 mg/mL to 1.2 mg/mL).
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes maintain solubility without cytotoxicity .
How does the compound’s stability vary under storage conditions?
Q. Basic Stability Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
